molecular formula C17H23N5O4S B2861913 N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1207053-24-4

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2861913
CAS No.: 1207053-24-4
M. Wt: 393.46
InChI Key: DBOQELLBUQQJFD-UHFFFAOYSA-N
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Description

N-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic chemical compound offered for research and development purposes. This molecule is characterized by a unique hybrid structure, incorporating a 2,3-dihydrobenzo[b][1,4]dioxine sulfonamide moiety, a scaffold known to be present in various biologically active molecules . This structural motif is linked via an ethylamino chain to a 2-methylpyrimidine ring bearing a dimethylamino group, a heterocycle often exploited in medicinal chemistry for its potential to engage in hydrogen bonding and other key molecular interactions. The presence of the sulfonamide group suggests potential for investigation in areas such as enzyme inhibition, given that this functional group is a common pharmacophore in many therapeutic agents . Researchers may find value in this compound as a building block for chemical synthesis, a candidate for high-throughput screening libraries, or a lead compound for further optimization in various biochemical and pharmacological studies. The product is provided with comprehensive analytical data to ensure identity and purity. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4S/c1-12-20-16(11-17(21-12)22(2)3)18-6-7-19-27(23,24)13-4-5-14-15(10-13)26-9-8-25-14/h4-5,10-11,19H,6-9H2,1-3H3,(H,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOQELLBUQQJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NCCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its hybrid architecture, combining pyrimidine and dihydrobenzodioxine sulfonamide motifs. Below, it is compared with three analogs to highlight key differences in molecular features, physicochemical properties, and inferred bioactivity.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups CAS Number
N-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide C₁₈H₂₅N₆O₄S 433.49 g/mol Dimethylamino-pyrimidine, ethylamino bridge, dihydrobenzodioxine sulfonamide Not disclosed
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ 391.46 g/mol Pyridine, methoxy group, dimethylaminomethylphenyl, dihydrobenzodioxine 2306268-61-9
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide C₂₁H₂₈N₅O₃S 430.54 g/mol Diethylamino-pyrimidine, methoxybenzenesulfonamide, phenylamino linker 923216-86-8
Rapa (Reference compound from ) Not disclosed Not disclosed Pyrimidine core with substituents in regions A (positions 39–44) and B (positions 29–36) Not applicable

Key Observations

Pyrimidine vs.

Substituent Effects on Bioactivity: The dimethylamino group on the pyrimidine ring (target compound) vs. diethylamino () impacts steric bulk and solubility. The dihydrobenzodioxine sulfonamide (target compound) vs. methoxybenzenesulfonamide () introduces conformational rigidity due to the fused dioxane ring, possibly stabilizing protein-ligand interactions compared to the flexible methoxy group.

NMR Spectral Divergence (): Comparative NMR analysis (Figure 6 in ) reveals that chemical shifts in regions A (39–44) and B (29–36) vary significantly between analogs, reflecting differences in substituent electronic environments. For example, the ethylamino bridge in the target compound may induce upfield/downfield shifts in region B compared to Rapa or compound 7, affecting binding pocket compatibility .

Lumping Strategy Relevance (): The lumping approach groups compounds with similar structures (e.g., sulfonamide-pyrimidine hybrids) under shared reactivity or bioactivity profiles. However, subtle differences (e.g., dimethylamino vs. diethylamino) may necessitate separate evaluation to avoid oversimplification in drug development pipelines .

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